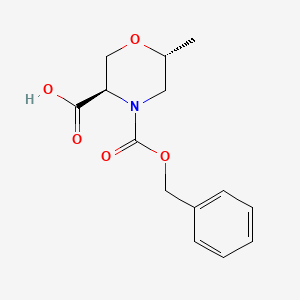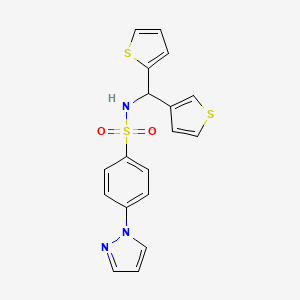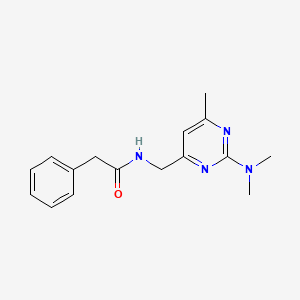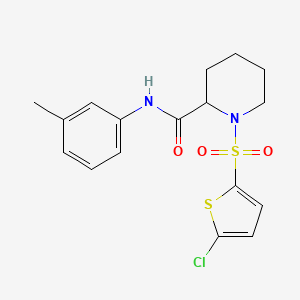
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide, also known as MMPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).
Mecanismo De Acción
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the CNS. mGluR5 is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain, and inflammation. N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, which leads to a decrease in the release of various neurotransmitters.
Biochemical and Physiological Effects
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in various CNS disorders. N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide has also been shown to have analgesic and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide in lab experiments is its selectivity for mGluR5, which allows for the specific modulation of this receptor. N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide has also been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. One of the limitations of using N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide in lab experiments is its low solubility in water, which can limit its use in some experimental setups.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide. One area of interest is the potential therapeutic applications of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide in various CNS disorders, including anxiety, depression, schizophrenia, and addiction. Another area of interest is the development of more potent and selective mGluR5 antagonists, which could lead to the development of new drugs for these disorders. Finally, the role of mGluR5 in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain, and inflammation, could be further explored.
Métodos De Síntesis
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide involves several steps, including the reaction of 2-methoxyphenethylamine with 2-bromoanisole to form 2-methoxy-2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with propane-1-sulfonyl chloride to give N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide. The overall yield of this synthesis method is around 20-30%.
Aplicaciones Científicas De Investigación
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, schizophrenia, and addiction. The selective inhibition of mGluR5 has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in these disorders.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-4-9-19(15,16)14-10-13(18-3)11-7-5-6-8-12(11)17-2/h5-8,13-14H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDMVVIOYQEMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CC=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2851248.png)
![N-[4-(propan-2-yloxy)benzyl]glycine](/img/structure/B2851249.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2851251.png)
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid](/img/structure/B2851252.png)
![4-fluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2851253.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2851257.png)
![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2851260.png)


![(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyridin-2-ylmethyl-amine](/img/structure/B2851264.png)


